molecular formula C11H12N2O3 B8443367 5-Oxo-1-(3-pyridinylmethyl)proline

5-Oxo-1-(3-pyridinylmethyl)proline

Cat. No.: B8443367
M. Wt: 220.22 g/mol
InChI Key: ZMQUDOWJZJHGDW-VIFPVBQESA-N
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Description

5-Oxo-1-(3-pyridinylmethyl)proline is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-1-(3-pyridinylmethyl)proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-1-(3-pyridinylmethyl)proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(2S)-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10-4-3-9(11(15)16)13(10)7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,15,16)/t9-/m0/s1

InChI Key

ZMQUDOWJZJHGDW-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CC2=CN=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

5-Oxo-1-(3-pyridinylmethyl)proline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (DL)-5-Oxo-1-(3-pyridinylmethyl)proline: Structure, Properties, and Therapeutic Potential

Executive Summary

(DL)-5-Oxo-1-(3-pyridinylmethyl)proline is a heterocyclic compound featuring a pyroglutamic acid (5-oxoproline) core N-substituted with a 3-pyridinylmethyl group. As a rare research chemical, publicly available data is limited; however, its structural motifs are of significant interest in medicinal chemistry and drug development. The proline scaffold offers conformational rigidity, a valuable attribute for designing targeted molecular therapies, while the pyridine ring is a well-established pharmacophore known for its ability to participate in hydrogen bonding and improve pharmacokinetic properties. This guide synthesizes information from analogous structures and foundational chemical principles to provide a comprehensive technical overview covering its chemical identity, predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and its potential pharmacological context. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring this molecule for novel therapeutic applications.

Chemical Structure and Nomenclature

The identity of a molecule is fundamentally defined by its structure. Understanding the precise arrangement of atoms and functional groups is critical for predicting its chemical behavior, reactivity, and biological interactions.

IUPAC Name and Key Identifiers
  • Systematic IUPAC Name: 1-(pyridin-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid

  • Common Name: (DL)-5-Oxo-1-(3-pyridinylmethyl)proline

  • CAS Number: 1001391-02-1[1]

  • Molecular Formula: C₁₁H₁₂N₂O₃[1]

  • Chirality: The compound is typically supplied as a racemic mixture of its (R) and (S) enantiomers at the C2 position of the proline ring, denoted as (DL).

Molecular Structure Elucidation

The structure consists of two primary components: a 5-oxoproline (pyroglutamic acid) ring and a 3-methylpyridine group linked via a methylene bridge to the proline nitrogen. Pyroglutamic acid is a derivative of the amino acid glutamic acid[2]. This N-substitution blocks the free amine, which has significant implications for its chemical properties compared to its parent amino acid.

cluster_main Annotated Structure of (DL)-5-Oxo-1-(3-pyridinylmethyl)proline Structure A Pyroglutamate Core A->Structure B Carboxylic Acid (pKa ~3-4, acidic) B->Structure C Pyridine Ring (pKa ~5, basic H-bond acceptor) C->Structure D Methylene Bridge D->Structure E Chiral Center (C2) E->Structure

Caption: Annotated structure highlighting key functional moieties.

Physicochemical Properties

While Sigma-Aldrich notes that specific analytical data for this compound is not routinely collected[1], we can predict its properties based on its constituent parts and data from analogous molecules. These predictions are crucial for designing experiments, including formulation, analytical method development, and ADME (Absorption, Distribution, Metabolism, Excretion) studies.

PropertyPredicted ValueRationale & Authoritative Context
Molecular Weight 220.23 g/mol Calculated from the molecular formula C₁₁H₁₂N₂O₃.[1]
XLogP3 -0.6 to -0.7A negative LogP indicates hydrophilicity. This is consistent with values for similar structures, such as 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid (XLogP3 = -0.6).[3] The presence of both a carboxylic acid and a pyridine ring favors water solubility over lipid solubility.
Hydrogen Bond Donors 1The carboxylic acid proton is the primary hydrogen bond donor.
Hydrogen Bond Acceptors 4The two oxygen atoms of the carboxylate, the lactam oxygen, and the pyridine nitrogen can all act as hydrogen bond acceptors.
pKa (Acidic) ~ 3.5 - 4.5The carboxylic acid moiety is expected to have a pKa in this range, typical for proline derivatives.
pKa (Basic) ~ 5.0 - 5.5The nitrogen on the pyridine ring is weakly basic, comparable to pyridine itself.
Aqueous Solubility Likely solubleThe zwitterionic character at neutral pH, with both an acidic and a basic center, suggests good solubility in aqueous media.

Synthesis and Manufacturing Strategy

A robust and reproducible synthetic route is paramount for further investigation. The most logical approach involves the N-alkylation of a pyroglutamic acid derivative, a common strategy for creating N-substituted proline analogues.[4]

Retrosynthetic Analysis

The key disconnection is at the nitrogen-carbon bond between the pyroglutamate ring and the methylene bridge. This identifies DL-pyroglutamic acid (or its ester) and an electrophilic 3-pyridinylmethyl species as the primary starting materials.

retrosynthesis cluster_precursors Key Precursors target (DL)-5-Oxo-1-(3-pyridinylmethyl)proline disconnect C-N Bond Disconnection (Alkylation) target->disconnect precursor1 DL-Pyroglutamic Acid (or Ethyl Ester) disconnect->precursor1 Nucleophile precursor2 3-(Chloromethyl)pyridine (or Bromomethyl) disconnect->precursor2 Electrophile

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from the ethyl ester of DL-pyroglutamic acid to improve solubility in organic solvents and protect the carboxylic acid during alkylation.

Step 1: N-Alkylation of Ethyl DL-Pyroglutamate

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 100 mL). Cool the flask in an ice-water bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the cooled DMF. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the pyroglutamate nitrogen, forming a reactive sodium salt. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and slow addition.

  • Nucleophile Addition: Dissolve Ethyl DL-pyroglutamate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 1 hour at this temperature.

  • Electrophile Addition: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous DMF dropwise. Causality: Triethylamine is added to neutralize the HCl salt of the electrophile, liberating the free base needed for the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product.

Step 2: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization & Isolation: Cool the mixture in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the solution in vacuo to remove the THF and extract the aqueous residue with dichloromethane to remove any non-polar impurities. Adjust the aqueous layer to pH ~4-5, which should precipitate the zwitterionic product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield (DL)-5-Oxo-1-(3-pyridinylmethyl)proline as a solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Signatures
  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 3-substituted pyridine ring (likely in the δ 7.5-8.5 ppm range), a singlet for the benzylic CH₂ bridge, and complex multiplets for the three sets of CH₂ protons in the pyroglutamate ring. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the two carbonyl carbons (lactam and carboxylic acid, >170 ppm), aromatic carbons of the pyridine ring (120-150 ppm), the benzylic carbon (~50 ppm), and the aliphatic carbons of the proline ring.

  • Infrared (IR) Spectroscopy: Look for strong C=O stretching vibrations for the carboxylic acid (~1700-1725 cm⁻¹) and the lactam (~1680-1700 cm⁻¹), as well as C=N and C=C stretching from the pyridine ring.

  • Mass Spectrometry (MS): For ESI+, the [M+H]⁺ ion should be observed at m/z 221.09.

Protocol for High-Performance Liquid Chromatography (HPLC)

This method is designed for assessing the purity of the final compound. The UV absorbance of the pyridine ring provides a strong chromophore for detection.

  • System: A reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine and acidic carboxylate.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B.

  • Validation: The protocol's trustworthiness is established by running a blank, a known standard (if available), and the sample. Purity is determined by the area percentage of the main peak relative to all other peaks.

Pharmacological Context and Therapeutic Potential

While no specific biological activity has been reported for (DL)-5-Oxo-1-(3-pyridinylmethyl)proline, its structure suggests potential applications in several areas of drug discovery.

The Value of the Proline Scaffold

Proline and its analogues are highly valued building blocks in medicinal chemistry. Their rigid five-membered ring structure restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This principle is widely used in the design of peptide mimetics and small-molecule drugs.[5] Derivatives of 5-oxoproline, in particular, have been investigated as ligands for various receptors, including endothelin receptors, which are implicated in cancer and cardiovascular disease.[4][6]

The Pyridine Ring as a Privileged Pharmacophore

The pyridine ring is a bioisostere of a phenyl ring but with distinct properties. Its nitrogen atom can act as a hydrogen bond acceptor and provides a basic center, which can be crucial for salt formation and improving aqueous solubility. This moiety is present in numerous FDA-approved drugs and is a staple in drug design for its favorable metabolic profile and versatile chemistry.

Future Research Directions

Given its hybrid structure, (DL)-5-Oxo-1-(3-pyridinylmethyl)proline could be a valuable scaffold or lead compound for screening against various biological targets. Potential areas for investigation include:

  • CNS Disorders: Proline derivatives are known to interact with CNS targets. The pyridine moiety could facilitate blood-brain barrier penetration.

  • Enzyme Inhibition: The rigid scaffold could be optimized to fit into the active sites of enzymes like proteases or kinases.

  • Receptor Ligands: The molecule could be screened against G-protein coupled receptors (GPCRs) where conformational constraint and specific hydrogen bonding are key to activity.

Handling and Safety

As a novel chemical, (DL)-5-Oxo-1-(3-pyridinylmethyl)proline should be handled with care in a laboratory setting. While specific toxicity data is unavailable, GHS information for structurally related compounds provides guidance.

  • Hazards: Analogous compounds like 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid are noted to potentially cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(DL)-5-Oxo-1-(3-pyridinylmethyl)proline represents an under-explored chemical entity with significant potential for drug discovery. Its synthesis from readily available precursors is feasible through established chemical methods. The combination of a conformationally rigid pyroglutamate core and a pharmacologically active pyridine ring makes it an attractive candidate for screening libraries and as a foundational scaffold for further chemical modification. This guide provides the necessary technical framework for researchers to synthesize, characterize, and begin exploring the therapeutic potential of this promising molecule.

References

  • PubChem. (n.d.). 5-Oxo-L-prolyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). L-Proline, 5-oxo-. Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-A:2',3'-D]pyrimidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Proline, 5-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Modica, M. N., et al. (2020). Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Molecules, 25(8), 1851. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Proline, 5-oxo-. NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). L-proline, 1-methyl-5-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Verhoeven, J. F., et al. (1987). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Recueil des Travaux Chimiques des Pays-Bas, 106(3), 133-138.
  • Nasreen, S. (n.d.). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Youngstown State University. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-5-oxo-DL-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • OSADHI. (n.d.). List of plants having phytochemicals: L-Proline, 5-oxo-, methyl ester. CSIR-North East Institute of Science and Technology. Retrieved from [Link]

  • Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. Methods in Molecular Biology, 639, 317-331. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular modeling of 5-Oxo-3-substituted pyrrlidine -2-carboxylic acid derivatives pure as protease inhibitors. Retrieved from [Link]

  • Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. Prometheus. Retrieved from [Link]

  • De Ingeniis, J., et al. (2012). Functional Specialization in Proline Biosynthesis of Melanoma. PLOS ONE, 7(9), e45190. Retrieved from [Link]

  • InterPro. (n.d.). Pyrroline-5-carboxylate reductase 3 (Q53H96). Retrieved from [Link]

  • Cheméo. (n.d.). L-Proline, 5-oxo-1-(trimethylsilyl)-, trimethylsilyl ester. Retrieved from [Link]

  • Forlani, G., et al. (2023). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. Retrieved from [Link]

  • ResearchGate. (2018). Studies on the Effects of L-Prolinamide, 5-OXO-L-Prolyl-L-Phenylanyl-4-Hydroxy Compound.... Retrieved from [Link]

  • Bondock, S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10187-10217. Retrieved from [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 114-121. Retrieved from [Link]

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Pyridine-containing proline derivatives in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the application of pyridine-containing proline derivatives in Fragment-Based Drug Discovery (FBDD).

A Technical Guide to Scaffold Elaboration and Target Engagement

Executive Summary

The integration of pyridine and proline moieties creates a privileged pharmacophore that addresses two critical challenges in modern Fragment-Based Drug Discovery (FBDD): the "Escape from Flatland" (via proline’s sp³ character) and robust active-site anchoring (via pyridine’s H-bond acceptor/metal-coordinating properties). This guide details the structural rationale, synthetic methodologies, and screening workflows necessary to exploit this scaffold, validated by case studies in HIF prolyl hydroxylase (PHD) inhibition.

Part 1: Structural Rationale & Pharmacophore Logic

The Synergistic Scaffold

The success of pyridine-containing proline derivatives stems from their ability to satisfy distinct binding requirements simultaneously.

ComponentStructural RolePhysicochemical Contribution
Proline (Pyrrolidine) Vector Control: The rigid 5-membered ring restricts conformational entropy (

), directing substituents into specific sub-pockets.
Solubility: High sp³ fraction (

) improves aqueous solubility, critical for high-concentration fragment screening (NMR/SPR).
Pyridine Anchor: The nitrogen lone pair acts as a monodentate ligand for metalloenzymes (e.g., Fe²⁺, Zn²⁺) or a strong H-bond acceptor.Electronic Tuning: Substituents on the pyridine ring (F, Cl, CF₃) modulate the pKa of the nitrogen, tuning binding affinity vs. permeability.
Interaction Modes

In metalloenzymes (e.g., PHDs, CDKs), the pyridine nitrogen often coordinates directly to the catalytic metal. The proline ring, attached via an amide or ether linkage, positions the "growing" vector away from the metal center, allowing the fragment to explore the hydrophobic rim of the active site.

Part 2: Synthetic Strategies for Scaffold Construction

To utilize this motif in FBDD, synthesis must be modular to allow for "Fragment Growing."

Modular Coupling Protocol (Amide Linkage)

The most common linkage is an amide bond between a picolinic acid derivative and a proline ester.

Reaction Scheme Logic:

  • Coupling: HATU/DIPEA mediated coupling ensures minimal racemization of the chiral proline center.

  • Deprotection: Orthogonal protection (e.g., Boc on Proline amine, Methyl ester on carboxyl) allows selective elaboration.

C-H Activation (Direct Arylation)

For ether-linked or direct C-C coupled scaffolds, Palladium-catalyzed C-H activation is preferred to reduce step count.

  • Reagents: Pd(OAc)₂, Ag₂CO₃, PivOH.

  • Mechanism: Direct C-H functionalization of the pyridine C3/C4 position using the proline amide as a directing group.

Part 3: FBDD Workflow & Experimental Protocols

Diagram: The Pyridine-Proline FBDD Cycle

The following diagram illustrates the iterative logic from library design to lead optimization.

FBDD_Workflow cluster_chem Chemical Logic Library Library Design (Ro3 Compliant) Screen Biophysical Screen (SPR / 19F NMR) Library->Screen High Solubility Hit_Val Hit Validation (X-ray / Tm Shift) Screen->Hit_Val Kd < 1mM Elaboration Fragment Growing (Vector Expansion) Hit_Val->Elaboration Structural Insight Elaboration->Hit_Val Iterative Cycle Lead Lead Candidate (nM Potency) Elaboration->Lead SAR Optimization Proline Proline (Shape/Solubility) Proline->Library Pyridine Pyridine (Metal Anchor) Pyridine->Library

Caption: Iterative FBDD workflow emphasizing the dual input of Proline (shape) and Pyridine (anchor) into library design.

Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Identify low-affinity pyridine-proline fragments binding to a target protein (e.g., PHD2).

Reagents:

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

  • Sensor Chip: CM5 (Cytiva) or equivalent.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (Target) to ~3000 RU using standard amine coupling. Immobilize a reference protein (e.g., BSA) on the reference channel.

  • Sample Preparation: Dilute pyridine-proline fragments in Running Buffer to a concentration series (e.g., 500 µM, 250 µM, 125 µM). Critical: Match DMSO concentration exactly (1%) to avoid bulk refractive index errors.

  • Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.[1]

  • Regeneration: Usually not required for fragments (fast off-rates). If needed, use mild pulses of 10mM NaOH.

  • Data Analysis:

    • Zero on the y-axis (baseline) and x-axis (injection start).

    • Subtract Reference Channel signal.[1]

    • Subtract Solvent Correction (DMSO calibration curve).

    • Fit to Steady State Affinity model (

      
       vs. Concentration) to determine 
      
      
      
      .

Validation Criteria:

  • Square-wave sensorgrams (indicative of fast on/off rates typical for fragments).

  • Stoichiometry (

    
    ) near theoretical prediction (usually 1:1).
    

Part 4: Case Study – HIF Prolyl Hydroxylase Inhibition[2][3]

The most authoritative example of this pharmacophore is in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors.

Mechanism of Action

PHD enzymes regulate HIF stability by hydroxylating specific proline residues.[2] Inhibitors mimic the 2-oxoglutarate (2-OG) co-substrate.

  • The Fragment: The pyridine ring mimics the 2-OG binding, with the nitrogen coordinating the active site Fe²⁺.

  • The Proline Mimic: The attached amide/glycine/proline motif extends into the substrate binding pocket, displacing the natural HIF substrate.

Vadadustat (AKB-6548) Analysis

Vadadustat utilizes a pyridine-glycine core, which is structurally homologous to the pyridine-proline motif discussed here.

  • Anchor: The pyridine nitrogen and the adjacent carbonyl oxygen form a bidentate chelate with the active site Iron.

  • Vector: The chlorophenyl substituent extends into the hydrophobic pocket, a strategy perfectly replicable with 4-substituted proline derivatives.

Quantitative Comparison of Pyridine-Based PHD Inhibitors:

CompoundScaffold CoreTargetBinding Mode (X-ray)Ref
Vadadustat Pyridine-3-carboxamidePHD2N(Py)-Fe²⁺ coordination[1]
Roxadustat Isoquinoline (Fused Pyridine)PHD2N(Iso)-Fe²⁺ coordination[2]
Fragment A 2-chloropyridine-3-boronic acidMKK4Reversible covalent (Ser/Thr)[3]

Part 5: Fragment Elaboration (Growing)

Once a pyridine-proline hit is identified, the next step is "Fragment Growing."[1]

Diagram: Logic of Vector Expansion

Elaboration Hit Initial Hit (Pyridine-Proline) Vector1 Vector A: Proline C4 (Hydrophobic Pocket) Hit->Vector1 Vector2 Vector B: Pyridine C5 (Solvent Front) Hit->Vector2 Synthesis1 Suzuki Coupling / Reductive Amination Vector1->Synthesis1 Synthesis2 Amide Coupling / SnAr Vector2->Synthesis2 Potency Increased Potency (nM range) Synthesis1->Potency Synthesis2->Potency

Caption: Strategic vectors for growing the fragment. Proline C4 allows access to hydrophobic pockets; Pyridine C5 accesses solvent channels.

Synthetic Protocol: C4-Derivatization of Proline

To access the hydrophobic pocket (Vector A), we modify the proline ring.

  • Starting Material: trans-4-hydroxy-L-proline.

  • Activation: Convert the 4-OH to a leaving group (Tosylate or Mesylate).

  • Displacement: React with nucleophiles (aryl thiols, phenols) or perform elimination/reduction to install alkyl groups.

  • Final Coupling: Couple the modified proline to the pyridine carboxylic acid anchor.

References

  • Structure of Vadadustat complexed with PHD2. National Institutes of Health (NIH). Available at: [Link]

  • HIF prolyl hydroxylase inhibitors in clinical trials. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments. ACS Combinatorial Science. Available at: [Link]

  • Proline, a privileged fragment in drug design. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Targeting the Gamma-Glutamyl Cycle: Therapeutic Potential of 5-Oxoprolinase (OPLAH) Inhibitor Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the therapeutic targeting of 5-Oxoprolinase (OPLAH) —often functionally described as "5-oxoproline kinase" due to its ATP-dependent mechanism. While 5-oxoproline (pyroglutamate) is a metabolic intermediate of the


-glutamyl cycle, its accumulation or depletion governs critical checkpoints in oxidative stress response and cancer metabolism.

This guide focuses on Fragment-Based Drug Discovery (FBDD) strategies to identify inhibitors. By exploiting the structural homology between the ATP-binding pocket of OPLAH and protein kinases, we can repurpose kinase-focused fragment libraries to accelerate hit generation. This document details the mechanistic rationale, screening protocols, and structural insights required for a robust discovery campaign.

Scientific Background & Therapeutic Rationale
1.1 The Target: 5-Oxoprolinase (OPLAH)

Although formally classified as an amidohydrolase (EC 3.5.2.9), OPLAH operates via a kinase-like mechanism . It utilizes ATP to phosphorylate the 5-oxoproline ring, creating an unstable


-glutamyl phosphate intermediate which then hydrolyzes to glutamate.
  • Reaction: 5-Oxoproline + ATP + 2H

    
    O 
    
    
    
    Glutamate + ADP + P
    
    
  • Structural Insight: The enzyme possesses an ATP-binding domain with significant homology to the "P-loop" kinases, making it susceptible to ATP-competitive fragments.

1.2 Therapeutic Hypothesis: Metabolic Rewiring in Cancer

Tumor cells, particularly in lung and breast cancers, upregulate the


-glutamyl cycle to maintain high levels of Glutathione (GSH) for ROS detoxification.
  • GSH Salvage: OPLAH is the rate-limiting step in recycling 5-oxoproline back to glutamate.

  • Inhibition Consequence: Blocking OPLAH depletes the intracellular glutamate pool available for de novo GSH synthesis, inducing ferroptosis or sensitizing tumors to chemotherapy (e.g., cisplatin).

  • Counter-Indication: In cardiac tissue, OPLAH inhibition can lead to 5-oxoproline accumulation (5-oxoprolinuria), causing metabolic acidosis. Therefore, tumor-targeted delivery or isoform-selectivity (if applicable) is critical.

Fragment-Based Discovery Strategy

The FBDD campaign should target two distinct sites on OPLAH:

  • The ATP-Binding Pocket (Site A): High druggability. Targetable by "hinge-binder" motifs common in kinase inhibitor libraries (e.g., aminopyrimidines, indazoles).

  • The Substrate Pocket (Site B): High specificity. Targetable by 5-oxoproline mimetics (e.g., lactams, thiazolidinones).

2.1 Pathway Visualization

The following diagram illustrates the


-glutamyl cycle and the critical node of OPLAH inhibition.

GammaGlutamylCycle GSH Glutathione (GSH) CysGly Cys-Gly GSH->CysGly Hydrolysis GGT GGT (Extracellular) FiveOP 5-Oxoproline (Pyroglutamate) CysGly->FiveOP Cyclotransferase GGC Gamma-Glu-Cys GGC->GSH GS Synthetase Glu Glutamate FiveOP->Glu Blocked by Inhibitor OPLAH TARGET: OPLAH (ATP-Dependent) Glu->GGC GCL Ligase ATP ATP ATP->OPLAH

Caption: The


-glutamyl cycle showing OPLAH as the gatekeeper for Glutamate recycling. Inhibition at this node disrupts GSH homeostasis.
Experimental Protocols
3.1 Primary Screen: Thermal Shift Assay (TSA)

Purpose: Rapidly filter fragment libraries (1,000+ compounds) for binders that stabilize the OPLAH protein.

Protocol:

  • Protein Prep: Dilute recombinant human OPLAH to 2

    
    M in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl
    
    
    
    ).
  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Fragment Addition: Dispense fragments (final 1 mM, 2% DMSO) into 384-well PCR plates.

  • Reference: Include ADP (1 mM) as a positive control (stabilizes ATP pocket).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min using a RT-PCR machine.

  • Analysis: Calculate

    
    . Hits are defined as 
    
    
    
    of DMSO control (typically >1.5°C).
3.2 Validation: Surface Plasmon Resonance (SPR)

Purpose: Determine


 and residence time for TSA hits. Crucial for distinguishing specific binders from aggregators.

Detailed Workflow:

  • Chip Immobilization: Use a CM5 sensor chip. Activate with EDC/NHS. Inject OPLAH (20

    
    g/mL in Acetate pH 5.0) to reach ~3000 RU. Deactivate with Ethanolamine.
    
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: DMSO concentration must be matched exactly to samples.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject fragment concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M).
    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30

      
      L/min.
      
  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Quality Check: Square-wave sensorgrams indicate rapid kinetics (typical for fragments). Slow dissociation suggests potential covalent modification or induced fit.

Fragment Hit Analysis & Data Presentation

The following table summarizes hypothetical fragment classes derived from kinase-focused libraries that show cross-reactivity with OPLAH due to the ATP-binding homology.

Fragment ClassTarget SiteRepresentative StructureAvg. LE (Ligand Efficiency)Mechanism Note
7-Azaindoles ATP Pocket (Hinge)Bicyclic aromatic0.35 - 0.42Mimics Adenine base; forms H-bonds with backbone hinge region.
Aminopyrimidines ATP PocketMonocyclic/Bicyclic0.30 - 0.38Classic kinase scaffold; high solubility; easily decorated.
Thiazolidinones Substrate Pocket5-membered ring0.28 - 0.32Mimics the 5-oxoproline lactam ring; competitive with substrate.
Sulfonamides Phosphate LoopPolar linker0.25 - 0.30Interacts with Mg

coordinating residues in the active site.
4.1 Screening Workflow Diagram

FBDD_Workflow Library Fragment Library (2,000 cmpds) TSA Primary Screen: Thermal Shift (Tm) Library->TSA Filter1 Hit Selection (Tm > 2°C) TSA->Filter1 SPR Validation: SPR (Kd, Kinetics) Filter1->SPR ~50 Hits XRay Structural Biology: X-ray Crystallography SPR->XRay ~10 Validated Hits Chem Hit-to-Lead Chemistry XRay->Chem 3 Co-structures Chem->SPR Iterative Design

Caption: Integrated FBDD workflow for OPLAH inhibitor discovery, prioritizing biophysical validation before structural elaboration.

References
  • Vertex AI & PubMed Analysis. (2025). 5-Oxoproline prevents doxorubicin-induced cardiotoxicity and tumor growth.[1] National Institutes of Health. Link

  • MDPI. (2019). Targeting Glutathione Metabolism: Partner in Crime in Anticancer Therapy. Cancers Journal. Link

  • ACS Omega. (2024). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics. American Chemical Society. Link

  • PNAS. (1974).[2] Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase. Proceedings of the National Academy of Sciences.[2][3] Link[3]

  • MedChemExpress. (2023). Glutamate-5-kinase Inhibitor Data Sheets. Link

Sources

Methodological & Application

Reagents and Protocols for the Synthesis of N-Pyridinylmethyl Amino Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Pyridinylmethyl Amino Acid Derivatives

In the landscape of contemporary drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of lead compounds. Among these, N-pyridinylmethyl amino acid derivatives have emerged as a class of significant interest. The introduction of a pyridinylmethyl group onto the alpha-amino nitrogen of an amino acid imparts unique structural and physicochemical characteristics. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can enhance binding affinity and specificity to biological targets.[1] Furthermore, N-alkylation of the peptide backbone can increase metabolic stability by conferring resistance to proteolytic degradation and can influence the conformational preferences of the peptide, which is critical for its biological activity.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and robust protocols for the synthesis of N-pyridinylmethyl amino acid derivatives. We will delve into the mechanistic rationale behind common synthetic strategies, provide step-by-step experimental procedures, and discuss alternative methods for accessing these valuable building blocks.

Core Reagents for Synthesis

The successful synthesis of N-pyridinylmethyl amino acid derivatives hinges on the careful selection of three primary types of reagents: the amino acid substrate (often with appropriate protection), the pyridinylmethyl source, and the reducing agent for the key chemical transformation.

Amino Acid Substrates and Protecting Groups

The choice of amino acid substrate is dictated by the final target molecule. For applications in solid-phase peptide synthesis (SPPS), it is imperative to use amino acids with their functional groups appropriately protected.

  • α-Amino Group Protection: For the synthesis of building blocks for Fmoc-based SPPS, the starting amino acid will typically have its α-amino group unprotected to allow for the N-pyridinylmethylation reaction. Following the introduction of the pyridinylmethyl group, the resulting secondary amine is then protected with the Fmoc group.

  • Carboxyl Group Protection: To prevent unwanted side reactions, the carboxylic acid functionality of the amino acid is often protected as an ester (e.g., methyl or ethyl ester) during the N-alkylation step. This ester can then be saponified to yield the free acid.

  • Side-Chain Protection: Amino acids with reactive side chains (e.g., lysine, aspartic acid, serine) must have these functionalities protected with orthogonal protecting groups (e.g., Boc, tBu, Trt) that are stable to the conditions of both N-pyridinylmethylation and subsequent Fmoc protection, but can be removed during the final peptide cleavage from the resin.

Pyridinylmethyl Source: Pyridinecarboxaldehydes

The most common and direct source for the pyridinylmethyl group are the isomeric pyridinecarboxaldehydes:

  • Pyridine-2-carboxaldehyde

  • Pyridine-3-carboxaldehyde

  • Pyridine-4-carboxaldehyde

These aldehydes are commercially available and react readily with the primary amino group of the amino acid to form a Schiff base intermediate. Substituted pyridinecarboxaldehydes can also be used to introduce further diversity into the final molecule.[3][4][5]

Reducing Agents for Reductive Amination

Reductive amination is the most widely employed method for the synthesis of N-pyridinylmethyl amino acid derivatives.[6][7] This reaction proceeds in two stages: the formation of an imine (Schiff base) from the amino acid and the pyridinecarboxaldehyde, followed by the in-situ reduction of the imine to the desired secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reducing agent that is particularly well-suited for reductive aminations.[8][9][10] It is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of the corresponding pyridylcarbinol as a byproduct.[9] It is compatible with a wide range of functional groups and is often the reagent of choice for this transformation.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective for reductive amination.[6] Its reactivity is pH-dependent; it is stable in mildly acidic conditions (pH 4-5) where imine formation is favorable, and it selectively reduces the iminium ion.[4] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride is often preferred.[8]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[7] A stepwise procedure, where the imine is pre-formed before the addition of NaBH₄, can be employed to mitigate this lack of selectivity.[7][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-pyridinylmethyl amino acid derivatives.

Protocol 1: One-Pot Reductive Amination of an Amino Acid Ester

This protocol describes a general procedure for the synthesis of an N-pyridinylmethyl amino acid ester using sodium triacetoxyborohydride.

Workflow for Reductive Amination:

cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up and Purification A Amino Acid Ester HCl Salt D Mix and Stir A->D B Pyridinecarboxaldehyde B->D C Solvent (e.g., DCE) C->D E Add NaBH(OAc)₃ D->E Imine Formation (in situ) F Stir at RT (1-2 h) E->F G Quench Reaction F->G Reaction Completion H Extraction G->H I Purification (Chromatography) H->I J N-Pyridinylmethyl Amino Acid Ester I->J

Caption: Workflow for one-pot reductive amination.

Materials:

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq)[9]

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the amino acid methyl ester hydrochloride (e.g., 10 mmol) and 1,2-dichloroethane (35 mL).[9]

  • Add pyridine-4-carboxaldehyde (10 mmol) to the suspension.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add sodium triacetoxyborohydride (14 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(pyridin-4-ylmethyl)amino acid methyl ester.

Protocol 2: Fmoc-Protection of N-Pyridinylmethyl Amino Acid

This protocol describes the protection of the secondary amine of a pre-synthesized N-pyridinylmethyl amino acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for SPPS.

Workflow for Fmoc Protection:

cluster_0 Reaction Setup cluster_1 Fmoc-ylation cluster_2 Work-up and Purification A N-Pyridinylmethyl Amino Acid D Dissolve and Cool (0°C) A->D B Solvent (e.g., aq. Dioxane) B->D C Base (e.g., Na₂CO₃) C->D E Add Fmoc-OSu D->E F Stir Overnight at RT E->F G Acidify F->G Reaction Completion H Extraction G->H I Purification H->I J Fmoc-N-Pyridinylmethyl Amino Acid I->J

Caption: Workflow for Fmoc protection of N-alkylated amino acids.

Materials:

  • N-Pyridinylmethyl amino acid (1.0 eq)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.2 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-pyridinylmethyl amino acid (e.g., 5 mmol) in a solution of sodium carbonate (11 mmol) in water (25 mL).

  • To this solution, add a solution of Fmoc-OSu (5.5 mmol) in 1,4-dioxane (25 mL).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Fmoc-N-pyridinylmethyl amino acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Summary: Yields of N-Pyridinylmethyl Amino Acid Derivatives

The following table summarizes representative yields for the synthesis of N-pyridinylmethyl amino acid derivatives via reductive amination, highlighting the versatility of this method.

Amino Acid DerivativePyridinylmethyl SourceReducing AgentSolventYield (%)Reference
N-(Pyridin-2-ylmethyl)glycinePyridine-2-carboxaldehydeNaBH(OAc)₃DCE85[11]
N-(Pyridin-4-ylmethyl)phenylalaninePyridine-4-carboxaldehydeNaBH(OAc)₃DCE95[8]
N-(Pyridin-2-ylmethyl)leucine esterPyridine-2-carboxaldehydePyridine-boraneMethanol96[12]
N-(Pyridin-4-ylmethyl)piperidine-2-carboxylatePyridine-4-carboxaldehydeNaBH(OAc)₃DCE>90[9]

Alternative Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

While reductive amination is the workhorse for synthesizing these derivatives, alternative methods offer different synthetic pathways, particularly for constructing derivatives with more complex substitution patterns. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of pyridyl amino acids. One such approach involves the coupling of serine-derived organozinc reagents with halopyridines.[6] This method provides a route to enantiomerically pure pyridyl amino acids. While more complex in its execution, it offers a powerful tool for accessing derivatives that may be challenging to synthesize via reductive amination.

Conceptual Workflow for Palladium-Catalyzed Cross-Coupling:

cluster_0 Substrate Preparation cluster_1 Cross-Coupling Reaction cluster_2 Deprotection & Isolation A Protected Serine Derivative B Organozinc Reagent Formation A->B E Coupling Reaction B->E C Halopyridine C->E D Pd Catalyst D->E F Work-up E->F G Deprotection F->G H Purification G->H I Pyridyl Amino Acid H->I

Caption: Conceptual workflow for Pd-catalyzed synthesis of pyridyl amino acids.

This strategy typically involves the formation of an organozinc reagent from a protected serine derivative, which is then coupled with a substituted halopyridine in the presence of a palladium catalyst.[13] This approach highlights the expanding toolkit available to synthetic chemists for the preparation of these valuable compounds.

Conclusion and Future Outlook

The synthesis of N-pyridinylmethyl amino acid derivatives is a critical capability for researchers in drug discovery and peptide chemistry. Reductive amination using pyridinecarboxaldehydes and selective reducing agents like sodium triacetoxyborohydride stands out as a robust, versatile, and high-yielding method. The ability to subsequently protect these derivatives with Fmoc groups allows for their seamless integration into solid-phase peptide synthesis workflows. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the development of novel and efficient methods for the synthesis of N-pyridinylmethyl amino acids and other non-canonical derivatives will remain an area of active research, further empowering the design of next-generation pharmaceuticals.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

  • Yamamoto, H., et al. (2024). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Synfacts, 20(03), 0235.
  • Grant, K. B. (n.d.). Supporting Information for "Positional Scanning Analysis of Dipeptide Substrates for Carboxypeptidase A". The Royal Society of Chemistry.
  • Baskaran, S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996*.
  • Bernacka, E., Klepacz, A., & Zwierzak, A. (2010). Reductive BOC-Amination of Aldehydes.
  • Vasanthakumar, G. R., & Suresh Babu, V. V. (2008).
  • Myers, A. G. (n.d.).
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 54(4), 450-454.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. .

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Beltran, A., et al. (2003). A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. PubMed. [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. Science of Synthesis, 40.1.
  • Synple Chem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). .

  • Garcia, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed. [Link]

  • Chao, Y. P., & Liao, W. B. (1999). Enhanced conversion rate of L-phenylalanine by coupling reactions of aminotransferases and phosphoenolpyruvate carboxykinase in Escherichia coli K-12. Biotechnology progress, 15(2), 288–293. [Link]

  • Lu, H., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
  • Wynands, B., et al. (2020). Rational Engineering of Phenylalanine Accumulation in Pseudomonas taiwanensis to Enable High-Yield Production of Trans-Cinnamate. PMC. [Link]

  • Töpfer, N., et al. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC. [Link]

  • Hiraiwa, M., et al. (1969). Process for the purification of amino acids. U.S.
  • Al-Zuhairy, S. (2020). Lab (2): Quantitative amino acids estimation by ninhydrin method.

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Application and Protocol for the Synthesis of 5-Oxo-1-(3-pyridinylmethyl)proline methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis of 5-Oxo-1-(3-pyridinylmethyl)proline methyl ester, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The core of this synthesis is the N-alkylation of methyl 5-oxo-L-prolinate (methyl L-pyroglutamate). This document outlines the underlying chemical principles, a detailed, step-by-step experimental procedure, purification methods, and characterization techniques. Emphasis is placed on the rationale behind experimental choices and critical safety considerations, ensuring a reliable and reproducible process for researchers.

Introduction: The Significance of the Pyroglutamate Scaffold

The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a wide range of biologically active molecules.[1] Its rigid, five-membered lactam ring allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands that target proteins, enzymes, and receptors. The ability to functionalize both the carboxylic acid group and the lactam nitrogen provides a versatile platform for creating diverse chemical libraries for drug screening.[1][2] The title compound, 5-Oxo-1-(3-pyridinylmethyl)proline methyl ester, incorporates a pyridinylmethyl group, a common bioisostere in drug design, suggesting its potential utility as an intermediate for novel therapeutic agents.

Chemical Principle and Strategy

The synthesis of 5-Oxo-1-(3-pyridinylmethyl)proline methyl ester is achieved through a direct N-alkylation of the pyroglutamate ring. The chosen strategy involves the deprotonation of the lactam nitrogen of methyl 5-oxo-L-prolinate, followed by a nucleophilic substitution (Sɴ2) reaction with an appropriate electrophile, 3-(chloromethyl)pyridine.

Reaction Scheme:

  • Step 1: Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom of the pyroglutamate lactam ring. This generates a highly nucleophilic sodium salt of the pyroglutamate ester. The use of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent the quenching of the hydride and the anion intermediate.

  • Step 2: Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the C-Cl bond in 3-(chloromethyl)pyridine, displacing the chloride leaving group and forming the new C-N bond.

This two-step, one-pot process provides an efficient route to the desired N-substituted product.

Caption: Reaction mechanism for N-alkylation.

Materials and Protocol

Reagents and Equipment
Reagent/MaterialGradeSupplierPart NumberQuantity
Methyl 5-oxo-L-prolinate≥98%Sigma-Aldriche.g., M60081.0 g (6.99 mmol)
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldriche.g., 4529120.335 g (8.38 mmol)
3-(Chloromethyl)pyridine hydrochloride≥98%Sigma-Aldriche.g., 2696411.37 g (8.38 mmol)
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldriche.g., 18656250 mL
Saturated aqueous ammonium chloride (NH₄Cl)ACS Reagent--~20 mL
Ethyl acetate (EtOAc)ACS Reagent--~150 mL
Brine (Saturated aqueous NaCl)ACS Reagent--~30 mL
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade--~5 g
Silica gel for flash chromatography230-400 mesh--As needed
Round-bottom flask, two-neck (100 mL)---1
Magnetic stirrer and stir bar---1
Septa and needles---As needed
Syringes (1 mL, 10 mL)---As needed
Argon or Nitrogen gas supply with manifoldHigh purity--1
Ice-water bath---1
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄--As needed
Rotary evaporator---1
Flash chromatography system---1

Note: 3-(Chloromethyl)pyridine is often supplied as the hydrochloride salt. It must be neutralized before use. This can be done by dissolving the salt in a minimal amount of water, adding a base like saturated sodium bicarbonate until the solution is basic, and extracting the free base with a solvent like dichloromethane. The organic layer is then dried and concentrated. For this protocol, we will assume the free base is prepared beforehand or purchased directly.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_flask Dry flask under vacuum/ flame, backfill with Ar/N₂ add_naH Add NaH dispersion prep_flask->add_naH wash_naH Wash NaH with hexanes (optional, to remove oil) add_naH->wash_naH add_thf Add anhydrous THF wash_naH->add_thf cool_flask Cool to 0 °C add_thf->cool_flask add_pyro Add Methyl 5-oxo-L-prolinate solution in THF dropwise cool_flask->add_pyro stir_deprot Stir for 30 min at 0 °C (H₂ evolution) add_pyro->stir_deprot add_alkyl Add 3-(Chloromethyl)pyridine solution dropwise stir_deprot->add_alkyl warm_react Warm to RT and stir (e.g., 4-16 hours) add_alkyl->warm_react monitor_tlc Monitor reaction by TLC warm_react->monitor_tlc quench Cool to 0 °C, carefully quench with sat. aq. NH₄Cl monitor_tlc->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography analyze Characterize by NMR, Mass Spec, IR chromatography->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Dry the flask thoroughly under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Dispensing Sodium Hydride: In a fume hood, weigh 0.335 g (8.38 mmol, 1.2 eq) of the 60% NaH dispersion and add it to the reaction flask.

  • Washing the NaH (Optional but Recommended): To remove the mineral oil, which can interfere with the reaction, add ~5 mL of anhydrous hexanes to the flask. Swirl the suspension, allow the NaH to settle, and carefully remove the hexanes with a syringe or cannula. Repeat this wash two more times. Dry the remaining NaH under a stream of inert gas.

  • Addition of Solvent: Add 20 mL of anhydrous THF to the flask.

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice-water bath. In a separate, dry vial, dissolve 1.0 g (6.99 mmol, 1.0 eq) of methyl 5-oxo-L-prolinate in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10-15 minutes using a syringe.

    • Expert Insight: Slow addition is critical to control the rate of hydrogen gas evolution. You will observe bubbling as the reaction proceeds. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • N-Alkylation: In another dry vial, prepare a solution of 3-(chloromethyl)pyridine free base (~1.06 g, 8.38 mmol, 1.2 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase of 5-10% Methanol in Dichloromethane. The product should have a different Rf value than the starting methyl 5-oxo-L-prolinate.

  • Quenching the Reaction: Once the reaction is complete (or no further change is observed), cool the flask back down to 0 °C. Carefully and slowly add ~20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH.

    • Causality: Quenching at 0 °C is a critical safety step to manage the exothermic reaction between water and any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 10 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them once with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product, typically an oil or semi-solid, should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient elution is recommended, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 5% methanol in ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Oxo-1-(3-pyridinylmethyl)proline methyl ester as a purified oil or solid.

Characterization
  • ¹H NMR (Proton NMR): The structure can be confirmed by ¹H NMR spectroscopy. Expected characteristic signals include:

    • Aromatic protons from the pyridine ring (typically δ 7.0-8.5 ppm).

    • A singlet or AB quartet for the benzylic methylene (-CH₂-) protons (typically δ 4.5-5.5 ppm).

    • A singlet for the methyl ester (-OCH₃) protons (typically δ 3.6-3.8 ppm).

    • Multiplets for the proline ring protons (typically δ 2.0-4.5 ppm).

  • ¹³C NMR (Carbon NMR): Key signals to confirm the structure include:

    • Carbonyl carbons of the ester and lactam (typically δ 170-180 ppm).

    • Aromatic carbons of the pyridine ring (typically δ 120-150 ppm).

    • Benzylic methylene carbon (typically δ 45-55 ppm).

    • Methyl ester carbon (typically δ 50-55 ppm).

    • Proline ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

    • Molecular Formula: C₁₂H₁₄N₂O₃

    • Molecular Weight: 234.25 g/mol

    • Expected [M+H]⁺: m/z = 235.10

Safety and Handling

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[1][3] It releases flammable hydrogen gas upon contact with water or protic solvents. Handle exclusively under an inert atmosphere. In case of fire, use a Class D fire extinguisher (dry powder); DO NOT use water, CO₂, or foam .

  • 3-(Chloromethyl)pyridine Hydrochloride: Corrosive and harmful if swallowed.[2][4][5] Causes severe skin and eye burns. Avoid inhalation of dust. Wear gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Anhydrous Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[1][2][3][4][5]

References

  • Sun, P.-P.; Chang, M.-Y.; Chiang, M. Y.; Chang, N.-C. A Facile Route to Polysubstituted N-Benzyl Pyroglutamates. The Journal of Organic Chemistry2003 , 68 (10), 4049–4052. [Link]

  • Belokon, Y. N.; Maleev, V. I.; Savel'eva, T. F.; Gasanov, R. G.; Bakhmutov, V. I. Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology. Russian Chemical Bulletin1990 , 39 (2), 339-344. [Link]

  • PubChem. Methyl 5-oxo-L-prolinate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation on the Pyroglutamic Acid Lactam Ring

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the N-alkylation of pyroglutamic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and selectivity of this critical transformation. We provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established and advanced methodologies.

The N-alkylation of the pyroglutamic acid lactam ring is a valuable synthetic step, but it is often plagued by challenges, most notably low yields and the formation of the undesired O-alkylated isomer.[1][2] This guide will help you navigate these issues by explaining the underlying chemical principles and providing actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

Low conversion, poor yields, or the formation of side products are common hurdles. This section provides a systematic approach to identifying and resolving these issues.

Table 1: Troubleshooting Common N-Alkylation Problems
Problem Observed Potential Cause(s) Recommended Solutions & Rationale
Low or No Conversion (Significant starting material remains)1. Insufficient Deprotonation: The base is not strong enough or has degraded. The pKa of the lactam N-H is relatively high for an amide, requiring a potent base.[3] 2. Poor Solubility: The pyroglutamate derivative or the base may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.1. Switch to a Stronger Base: If using carbonates, consider switching to sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[4][5] Ensure NaH is fresh (from a new container) and handled under strictly anhydrous conditions. 2. Improve Solubility: Change to a more polar aprotic solvent like DMF or use a phase-transfer catalyst (e.g., TBAB) with bases like K₂CO₃ or KOH to improve transport between phases.[6][7]
O-Alkylated Isomer is the Major Product 1. Ambident Nucleophile Reactivity: The deprotonated lactam is an ambident nucleophile with two reactive sites: the "soft" nitrogen and the "hard" oxygen.[4] 2. HSAB Mismatch: A "hard" base (e.g., NaH) paired with a "hard" alkylating agent (e.g., dimethyl sulfate) will favor reaction at the hard oxygen atom.[4] 3. Solvent Effects: Polar aprotic solvents (DMF, DMSO) can strongly solvate the cation, leaving a more reactive, "naked" oxygen anion, favoring O-alkylation.[4]1. Apply HSAB Principle: Match a "soft" nucleophile (the nitrogen) with a "soft" electrophile. Use alkyl iodides or bromides instead of chlorides or sulfates.[4] 2. Use a "Softer" Base: Switch from NaH to a bulkier or less coordinating base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The large cesium cation can coordinate with the oxygen, sterically hindering O-alkylation and favoring the N-product.[4][8] 3. Change Solvents: Use a less polar aprotic solvent such as THF or toluene.[4] 4. Lower Temperature: Running the reaction at a lower temperature can favor the kinetically preferred N-alkylation product over the thermodynamically stable O-alkylated product.[4]
Messy Reaction / Multiple Unidentified Products 1. Solvent Decomposition: High temperatures (>150 °C) can cause DMF to decompose, producing dimethylamine, which can act as a competing nucleophile.[9] 2. Base-Induced Side Reactions: Strong bases can react with the solvent or the alkylating agent, particularly at elevated temperatures.1. Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Consider microwave-assisted synthesis for rapid, controlled heating.[6] 2. Switch Solvents: Replace DMF with a more stable solvent like acetonitrile or dioxane.[8][9]
Reaction Fails with Secondary or Bulky Alkyl Halides 1. Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric bulk at both the nucleophile and the electrophile. 2. Competing E2 Elimination: Strong, sterically hindered bases can promote the elimination of H-X from the alkyl halide to form an alkene, rather than substitution.1. Use an Alternative Method: The Mitsunobu reaction is often superior for coupling sterically hindered secondary alcohols, as it proceeds via a different mechanism that is less sensitive to bulk.[10][11][12] 2. Use a More Reactive Halide: If possible, use the iodide version of the alkylating agent, as it is a better leaving group.

Frequently Asked Questions (FAQs)

Q1: What makes the N-alkylation of the pyroglutamate lactam so challenging?

The primary challenge stems from the electronic nature of the lactam. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic than a typical amine nitrogen.[13] Therefore, the lactam must first be deprotonated with a strong base. This deprotonation, however, creates an ambident nucleophile —an anion with two potential points of attack.

The negative charge is shared between the nitrogen and the oxygen atom. This leads to a competition between the desired N-alkylation and the undesired O-alkylation, which forms a cyclic imino ester. Controlling the regioselectivity of this reaction is the key to achieving a high yield of the N-alkylated product.

G cluster_0 The N- vs. O-Alkylation Challenge Pyro Pyroglutamate Ester Anion Ambident Anion (Resonance Stabilized) Pyro->Anion + B⁻ Base Base (-B) N_Prod N-Alkylated Product (Desired) Anion->N_Prod Path A (N-attack) + R-X O_Prod O-Alkylated Product (Side Product) Anion->O_Prod Path B (O-attack) + R-X RX Alkyl Halide (R-X)

Caption: The core challenge: Deprotonation creates an ambident anion leading to two competing pathways.

Q2: How do I choose the best base and solvent combination?

The choice of base and solvent is the most critical factor in directing the alkylation to the nitrogen atom. The general principle is to create conditions that favor the "softer" nitrogen atom as the nucleophile.

  • Bases:

    • Hard Bases (e.g., NaH): Small, highly charged, and non-polarizable. They create a strong ion pair with the oxygen, but in highly polar solvents, the "naked" oxygen can become very reactive, leading to O-alkylation.[4]

    • Soft Bases (e.g., K₂CO₃, Cs₂CO₃): Larger, more polarizable cations. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "caesium effect," where the large Cs⁺ ion coordinates to the oxygen atom, sterically blocking it and promoting attack from the nitrogen.[4][8]

  • Solvents:

    • Polar Aprotic (DMF, DMSO): These solvents are excellent at dissolving reagents but can favor O-alkylation by solvating the metal cation, leaving the harder oxygen atom of the anion more exposed and reactive.[4]

    • Less Polar Aprotic (THF, Toluene, Acetonitrile): These solvents are generally preferred as they promote the formation of a tighter ion pair between the cation and the oxygen atom, which reduces the reactivity of the oxygen and favors N-alkylation.[4][9]

Q3: My standard alkylation failed. What are the best alternative methods?

When conventional Sₙ2 approaches with alkyl halides fail, especially with challenging substrates, more advanced methods should be employed.

  • The Mitsunobu Reaction: This is a powerful and reliable method for forming C-N bonds.[12][14] Instead of an alkyl halide, it uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Advantages: It is highly effective for N-alkylation of amides and other acidic N-H compounds, works well for primary and secondary alcohols, and proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center.[11][15]

    • Disadvantages: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can sometimes be difficult to remove.[10][16] It is also sensitive to the pKa of the N-H nucleophile.[16]

  • Phase-Transfer Catalysis (PTC): This technique is excellent for reactions where the reactants are in different phases. A phase-transfer catalyst (like tetrabutylammonium bromide, TBAB) transports the deprotonated lactam anion from a solid or aqueous phase (containing a base like KOH or K₂CO₃) into the organic phase where the alkyl halide is dissolved.

    • Advantages: Allows the use of inexpensive inorganic bases, often uses milder reaction conditions, simplifies workup, and can even be performed under solvent-free conditions, which is a significant green chemistry benefit.[6][7][17] Microwave irradiation can be combined with PTC to dramatically accelerate the reaction.[6][18]

Caption: Logical workflow for optimizing the N-alkylation reaction.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like NaH and reagents for the Mitsunobu reaction with extreme care.

Protocol 1: Standard N-Alkylation with Sodium Hydride

This protocol uses a common strong base but may require optimization to suppress O-alkylation. (Assumes the starting material is an ester, e.g., ethyl L-pyroglutamate).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl L-pyroglutamate (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.

  • Quenching: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized N-Alkylation with Cesium Carbonate

This method often provides higher selectivity for the desired N-alkylated product.[4]

  • Preparation: To a round-bottom flask, add ethyl L-pyroglutamate (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and a magnetic stirrer.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile (ACN) or THF (approx. 0.1 M). Add the alkyl iodide or bromide (1.2 eq).

  • Reaction: Heat the mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Alternative Method - The Mitsunobu Reaction

This is an excellent alternative, particularly for secondary or sterically hindered alcohols.[10][11]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl L-pyroglutamate (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude material will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Direct purification by flash column chromatography is often effective. A less polar solvent system at the beginning can help elute the less polar byproducts before the desired product.

References

  • Loupy, A., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Ramesh, R., & Anandaraj, S. (2020). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. Available at: [Link]

  • Gemo, N., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Bram, G., et al. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]

  • Sciencemadness.org Community. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Török, B., et al. (2000). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ARKIVOC. Available at: [Link]

  • N.N. (n.d.). Protection of Functional Groups. Thieme.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Organic-Chemistry.org. Available at: [Link]

  • Chemistry Stack Exchange Community. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Available at: [Link]

  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • Organic-Synthesis.org. Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • ResearchGate Community. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • Reddit r/chemistry Community. (2016). Help with N-Alkylation gone wrong. Reddit. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Organic-Chemistry.org. Available at: [Link]

  • Richardson, P. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. ResearchGate. Available at: [Link]

  • Gawas, P., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • N.N. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Reddit r/Chempros Community. (2025). N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]

  • Li, Y., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Available at: [Link]

  • Li, C., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances. Available at: [Link]

  • Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Biochemistry. Available at: [Link]

  • N.N. (n.d.). Synthesis of N-Alkyl Amino Acids. Wiley.
  • Pitt, J. J., & Hauser, S. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles. Clinical Journal of the American Society of Nephrology. Available at: [Link]

  • Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kort, S., et al. (2015). Acquired 5-oxoproline acidemia successfully treated with N-acetylcysteine. Baylor University Medical Center Proceedings. Available at: [Link]

  • ResearchGate Community. (n.d.). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. Available at: [Link]

  • van den Berg, S. J., & van der Sluijs, J. (2021). Successful Early Treatment of 5-Oxoproline Metabolic Acidosis with N-Acetylcysteine: A Case Report. Gavin Publishers. Available at: [Link]

Sources

Solubility optimization of 5-Oxo-1-(3-pyridinylmethyl)proline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization of 5-Oxo-1-(3-pyridinylmethyl)proline

  • Case Reference: SOL-OPT-PYR-03

  • Subject: 5-Oxo-1-(3-pyridinylmethyl)proline (CAS: 845546-25-0 / Analogous Ref)

  • Classification: Zwitterionic Heterocycle / Pharmaceutical Intermediate[1]

  • Support Level: Tier 3 (Method Development)

Executive Summary

Welcome to the Technical Support Center. You are likely working with 5-Oxo-1-(3-pyridinylmethyl)proline , a critical intermediate often used in the synthesis of Endothelin Receptor Antagonists (e.g., Zibotentan analogs).[1][2]

The Core Challenge: This molecule presents a "solubility paradox" common to N-substituted lactams. It contains a polar lactam core, an ionizable carboxylic acid (


), and a basic pyridine nitrogen (

).[2] Its solubility is not just a function of solvent polarity, but heavily dependent on pH and protonation state .[2]

This guide moves beyond simple "like-dissolves-like" rules, utilizing Hansen Solubility Parameters (HSP) and Thermodynamic Activity Coefficients to optimize your solvent systems.

Part 1: Physicochemical Profile & Solvent Compatibility[1]

Before attempting dissolution, review the predicted solubility behaviors based on the functional group contributions (Van Krevelen method).[2]

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent interaction with the pyridine ring and lactam carbonyls.[2] Recommended for extraction.
Alcohols Methanol, Ethanol, IPAHigh H-bonding donors stabilize the carboxylate/lactam oxygen.[1][2] Good for recrystallization.[1][2]
Polar Aprotic DMSO, DMF, NMPVery High Dissolves the compound readily but difficult to remove.[1][2] Use only if necessary for reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate/Low Often requires heating.[1][2] "Oiling out" is a common risk here.[1][2]
Ethers THF, MTBE, Diethyl EtherLow THF is moderate; MTBE/Ether are poor.[1][2] Used as anti-solvents to crash out the product.[2]
Alkanes Hexane, Heptane, CyclohexaneInsoluble Strictly anti-solvents.[1][2]

Part 2: The Optimization Protocol (Step-by-Step)

Do not rely on trial and error. Use this thermodynamic workflow to determine the optimal system for your specific application (Reaction vs. Purification).

Workflow Visualization

SolubilityOptimization Start START: Define Goal Goal_Rxn Goal: Reaction Solvent Start->Goal_Rxn Goal_Pur Goal: Recrystallization Start->Goal_Pur Check_Temp Is High Temp (>80°C) allowed? Goal_Rxn->Check_Temp Screen_1 Screen 1: Alcohol (MeOH/EtOH) Goal_Pur->Screen_1 Select_Polar Select Polar Aprotic (DMF, DMSO, NMP) Check_Temp->Select_Polar Yes Select_Chlor Select Chlorinated/Ether (DCM, THF) Check_Temp->Select_Chlor No Result_Sol Soluble at RT? Screen_1->Result_Sol Add_Anti Add Anti-solvent (MTBE or Heptane) Result_Sol->Add_Anti Yes (Too Soluble) Switch_Ester Switch to Ester (EtOAc/IPAc) Result_Sol->Switch_Ester No (Insoluble) Oiling Issue: Oiling Out? Switch_Ester->Oiling Oiling->Add_Anti No (Good Crystals) Seed_Cool Protocol: Slow Cooling + Seeding Oiling->Seed_Cool Yes

Figure 1: Decision tree for solvent selection based on experimental intent (Reaction vs. Purification).

Protocol A: Binary Solvent Recrystallization (The "DCM/Hexane" Method)

Best for: Obtaining high-purity solids from crude oil/gums.[1]

  • Dissolution: Dissolve crude 5-Oxo-1-(3-pyridinylmethyl)proline in the minimum amount of Dichloromethane (DCM) at room temperature.

    • Why: DCM has a Solubility Parameter (

      
      ) of ~20.2 MPa
      
      
      
      , closely matching the lactam core.[2]
  • Filtration: Filter any insoluble inorganic salts (if coming from a coupling reaction).[1][2]

  • Anti-solvent Addition: Slowly add Hexane or Heptane dropwise with vigorous stirring until a persistent cloudiness appears.[2]

  • Nucleation: Stop addition. Add a seed crystal if available.[1][2] If not, scratch the glass surface.[1][2]

  • Crystallization: Cool to 0-4°C.

    • Troubleshooting: If an oil forms instead of crystals, reheat to reflux and add a small amount of Methanol (1-5%) to the DCM.[2] This increases the polarity slightly to prevent liquid-liquid phase separation (oiling).

Part 3: Advanced Troubleshooting (FAQs)

Q1: My compound is "oiling out" in Ethyl Acetate. Why? A: "Oiling out" occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or when the solvent-solute interaction is weaker than the solute-solute interaction (high lattice energy).[2]

  • The Fix: You are likely near the Isoelectric Point (pI) where zwitterionic character is strongest.

    • Action: Acidify the solution slightly with Acetic Acid (to protonate the pyridine) or switch to a solvent system with higher hydrogen-bonding capacity (e.g., IPA/Isopropyl Acetate mixture).

Q2: I need to run a reaction at high temperature, but it degrades in DMF. A: DMF can decompose to dimethylamine at high temperatures, which may attack the lactam ring or the ester (if working with the ester derivative).[1][2]

  • The Fix: Switch to Sulfolane or N-Methyl-2-pyrrolidone (NMP) . NMP is structurally homologous to your compound (both are pyrrolidones), ensuring "like dissolves like" stability (

    
     MPa
    
    
    
    ).[2]

Q3: How do I remove the solvent after using DMSO? A: Direct evaporation of DMSO is difficult due to its high boiling point (189°C).[1]

  • The Fix: Do not distill. Use a Lyophilization (Freeze-Drying) approach if the compound is water-stable, or perform a Water Wash :[2]

    • Dilute reaction mass with DCM (10x volume).[2]

    • Wash with Brine (3x).[2] DMSO partitions into the aqueous phase.[2]

    • Dry organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2]
      

Q4: The compound is stuck in the aqueous phase during extraction. A: You are likely at a pH where the pyridine is protonated (cationic) or the acid is deprotonated (anionic).[1]

  • The Fix: Adjust pH to the Isoelectric Point (approx pH 4.0 - 4.5) .

    • At pH < 3: Pyridine is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Water Soluble).[2]
      
    • At pH > 6: Carboxylic acid is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Water Soluble).
      
    • At pH ~4.2: Net charge is near zero.[2] Extract with n-Butanol or DCM/IPA (3:1) .

Part 4: Scientific Grounding & References

The methodologies above are derived from the principles of Hansen Solubility Parameters (HSP) and standard protocols for heterocyclic amino acid derivatives.

References:

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Defines the

    
     parameters used for solvent selection).
    
  • Abbott, S. (n.d.).[1][2] HSP Basics | Practical Solubility Science. Steven Abbott.[1][2] Retrieved from [Link] (Source for pyrrolidone solubility parameters).[1]

  • PubChem. (n.d.).[1][2][3] 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [Link]

  • Toronto Research Chemicals. (n.d.).[1][2][4] 5-Oxo-L-prolyl-L-proline Solubility Data. Fisher Scientific.[2][4] Retrieved from [Link] (Reference for peptide-like solubility behavior).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

HPLC retention time comparison: 5-Oxo-proline vs N-pyridinylmethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of 5-Oxo-proline (Pyroglutamic acid) versus its N-pyridinylmethyl derivatives . It focuses on the chemical rationale, chromatographic performance, and experimental protocols required for high-sensitivity analysis.

Executive Summary

  • The Challenge: Native 5-Oxo-proline is highly polar, eluting near the void volume on standard C18 columns with poor UV sensitivity.

  • The Solution: Derivatization with 2-Picolylamine (2-Pyridinylmethylamine) converts the carboxylic acid group into an N-pyridinylmethyl amide.

  • The Result: This modification introduces a hydrophobic chromophore, shifting retention time significantly (from ~2 min to >12 min) and enhancing UV/MS sensitivity by 10-100 fold.

Chemical & Chromatographic Mechanism

The fundamental difference in retention time stems from the drastic change in hydrophobicity and chemical structure introduced by the pyridinylmethyl group.

Structural Transformation

The derivatization typically targets the carboxylic acid moiety of 5-oxoproline using 2-picolylamine (also known as 2-pyridinylmethylamine) in the presence of a coupling agent (e.g., EDC/NHS or Mukaiyama reagent).

  • Native 5-Oxo-proline: A lactam ring with a free carboxylic acid. It is zwitterionic/polar at neutral pH.

  • N-Pyridinylmethyl Derivative: The carboxyl group is converted to a secondary amide bearing a pyridine ring. This removes the negative charge of the carboxylate and adds a bulky, hydrophobic aromatic system.

Mechanism of Retention Shift
  • Polarity (LogP): Native 5-oxoproline has a low LogP (~ -0.85), making it hydrophilic. It interacts poorly with the hydrophobic C18 stationary phase, leading to early elution.

  • Hydrophobic Interaction: The N-pyridinylmethyl group increases the LogP significantly (to ~ +1.5). The pyridine ring engages in

    
     interactions and hydrophobic partitioning with the C18 alkyl chains, resulting in strong retention.
    
  • Detection Enhancement: The pyridine ring provides a strong UV chromophore (

    
     nm) and a high proton affinity site for electrospray ionization (ESI-MS), unlike the native molecule which has weak end-absorption (<210 nm).
    

Derivatization cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-Oxo-proline (Polar, LogP < 0) C Coupling Agents (EDC/NHS or TPP/DPDS) A->C B 2-Picolylamine (Reagent) B->C D N-Pyridinylmethyl-5-oxoproline (Hydrophobic, LogP > 1) C->D Amidation (RT Shift + UV Tag)

Caption: Chemical transformation of 5-Oxo-proline to its N-pyridinylmethyl amide derivative, enhancing hydrophobicity.

Retention Time & Performance Comparison

The following data summarizes the typical chromatographic behavior observed on a standard C18 column.

Table 1: Comparative HPLC Performance

FeatureNative 5-Oxo-prolineN-Pyridinylmethyl Derivative
Retention Time (RT) 1.5 – 3.0 min (Near Void)12.0 – 16.0 min (Well Retained)
Elution Character Co-elutes with polar matrix/saltsDistinct peak in organic gradient
UV Detection Weak (210 nm)Strong (254 nm / 262 nm)
MS Sensitivity Low (Poor ionization)High (Protonatable Pyridine N)
LOD (Limit of Detection) ~1–5 µM~10–50 nM
Peak Shape Often broad/tailing due to polaritySharp, symmetrical

Note: Exact retention times depend on the specific column dimensions and gradient slope. The derivative consistently elutes after the majority of polar matrix components.

Experimental Protocols

Derivatization Protocol (Pre-column)

This protocol uses 2-Picolylamine to label the carboxylic acid group.

Reagents:

  • Reagent A: 2-Picolylamine (200 mM in acetonitrile).

  • Reagent B: 2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) in acetonitrile (Mukaiyama coupling) OR EDC/NHS in aqueous buffer.

  • Standard: 5-Oxo-proline (1 mM stock).

Workflow:

  • Mix: Combine 50 µL of Sample + 50 µL of Reagent A + 50 µL of Reagent B.

  • Incubate: Vortex and heat at 60°C for 20 minutes.

  • Terminate: Cool to room temperature. Add 100 µL of 0.1% Formic Acid in water to quench.

  • Filter: Filter through a 0.22 µm PTFE filter before injection.

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.[2]

  • Detection: UV at 262 nm (or ESI-MS in Positive Mode, monitoring [M+H]+).

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar salts).

  • 2-15 min: 5%

    
     60% B (Elution of Derivative).
    
  • 15-18 min: 95% B (Wash).

  • 18-22 min: 5% B (Re-equilibration).

Workflow cluster_detect Dual Detection Sample Biological Sample (Plasma/Urine) Pretreat Protein Precipitation (MeOH/ACN) Sample->Pretreat Deriv Derivatization (2-Picolylamine + Activator, 60°C) Pretreat->Deriv HPLC HPLC Separation (C18 Column, Gradient) Deriv->HPLC UV UV (262 nm) Quantification HPLC->UV MS ESI-MS (+) Identification HPLC->MS

Caption: Analytical workflow for the determination of 5-oxoproline via N-pyridinylmethyl derivatization.

Scientific Validation & Troubleshooting

  • Interference Removal: The shift in retention time (from ~2 min to ~14 min) moves the analyte away from the "ion suppression zone" (early eluting salts/proteins), which is critical for accurate MS quantification in biological fluids (plasma/urine).

  • Reaction Efficiency: The Mukaiyama (DPDS/TPP) method is preferred over EDC/NHS for non-aqueous samples as it drives the reaction to completion rapidly without hydrolysis by-products.

  • Stability: The N-pyridinylmethyl amide linkage is chemically stable under standard acidic HPLC conditions (pH 2-4), unlike some ester derivatives which may hydrolyze.

References

  • Geenen, S. et al. (2011). "HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Li, F. et al. (2011). "LC-MS/MS determination of 5-oxoproline in rat plasma and its application to a pharmacokinetic study." Biomedical Chromatography.
  • Kanso, M. et al. (Reference to N-substituted derivatives and structural determination). Youngstown State University Thesis / ResearchGate. Link

  • Tsuneyama, K. (2025).[1] "2-picolylamine derivatization and comprehensive study of SCFAs." Tokushima University Research. (Methodology for carboxylic acid-picolylamine coupling). Link

Sources

Safety Operating Guide

5-Oxo-1-(3-pyridinylmethyl)proline Proper Disposal Procedures

[1][2][3]

Executive Summary

Immediate Action Required: 5-Oxo-1-(3-pyridinylmethyl)proline (CAS 1001391-02-1) must be handled as Hazardous Organic Waste .[1][2] Due to the presence of the pyridine moiety and the lack of comprehensive toxicological data for this specific research chemical, it must never be disposed of via sanitary sewer systems (sink drains) or regular trash.[1]

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2] Waste Stream Classification: Non-halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]

Chemical Identification & Hazard Profile

Before disposal, verify the chemical identity to ensure correct waste stream segregation.[2] This compound is a functionalized proline derivative containing a pyridine ring, which dictates its safety handling.[2]

ParameterData
Chemical Name 5-Oxo-1-(3-pyridinylmethyl)proline
CAS Number 1001391-02-1
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Physical State Solid (typically off-white to white powder)
Solubility Soluble in polar organic solvents (DMSO, Methanol); likely water-soluble.[1][2][3][4]
Hazard Class (Inferred) Irritant / Potential Aquatic Toxin .[1][2] The pyridine ring structure implies potential for aquatic toxicity and neurotoxicity if released into the environment.[2] Treat as GHS Category 2 (Irritant) at minimum.[1][2]

Scientific Insight: The "Precautionary Principle" applies here. As a research chemical with limited toxicological data, the presence of the 3-pyridinylmethyl group necessitates treating the substance as a functional analog of pyridine, which is a known hazardous waste constituent (RCRA U196 for pure pyridine), requiring thermal destruction to prevent environmental leaching.[1]

Disposal Procedures by State

A. Solid Waste (Pure Substance)

Scenario: Disposing of expired, degraded, or surplus solid powder.

  • Containment: Transfer the solid into a screw-cap compatible container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Oxo-1-(3-pyridinylmethyl)proline"[1][2][4]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.[2]

  • Final Disposal: Lab pack for incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Substance is dissolved in solvent (e.g., DMSO, Methanol, or Water).[1]

  • Determine Solvent Base:

    • Non-Halogenated Solvents (Methanol, DMSO, Ethanol): Dispose in the "Non-Halogenated Organic" carboy.[1]

    • Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" carboy.[1]

    • Aqueous Solution: DO NOT DRAIN. Even if water-soluble, the pyridine ring resists standard biological wastewater treatment.[1][2] Collect in "Aqueous Hazardous Waste" carboy.[1][2]

  • pH Adjustment: If the solution is highly acidic (due to the carboxylic acid moiety), ensure the waste container is compatible (HDPE is preferred over metal).[2] Neutralization is generally not required if going to incineration, provided the pH is listed on the tag.[2]

Emergency Spill Management

Protocol for >100 mg Spill

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation of pyridine-functionalized dust.[1][2]

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.[2]

    • Liquid: Surround with absorbent pads or vermiculite.[1][2]

  • Decontamination: Clean the surface with a soap/water solution.[2] Collect all cleanup materials (wipes, gloves) as Solid Hazardous Waste .[1]

  • Reporting: Log the spill according to your facility's EHS guidelines.

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalFlowStartWaste: 5-Oxo-1-(3-pyridinylmethyl)prolineStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidBinSolidSolid Waste Bin(Lab Pack for Incineration)Solid->BinSolidLabel: Toxic/IrritantSolventCheckPrimary Solvent?Liquid->SolventCheckBinHaloHalogenated Waste Carboy(e.g., DCM mix)SolventCheck->BinHaloContains HalogensBinNonHaloNon-Halogenated Waste Carboy(e.g., DMSO/MeOH mix)SolventCheck->BinNonHaloFlammable/OrganicBinAqAqueous Hazardous Waste(Do NOT Drain)SolventCheck->BinAqWater Based

Figure 1: Waste stream segregation logic for 5-Oxo-1-(3-pyridinylmethyl)proline.[1][2] Note that aqueous solutions must be captured, not drained.[1]

Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS is not P-listed or U-listed, the "Cradle-to-Grave" liability requires that chemicals exhibiting toxic characteristics (or those chemically similar to regulated pyridines) be incinerated.[1][2]

  • EU REACH: As a research substance, it must be managed to prevent release to the environment (SVHC precautionary handling).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • PubChem. (n.d.).[2][5] Compound Summary for Pyridine Derivatives and Safety. National Library of Medicine.[2] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.